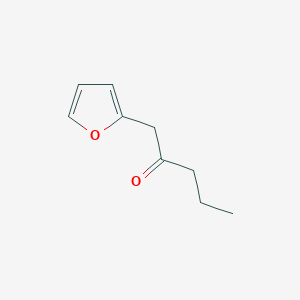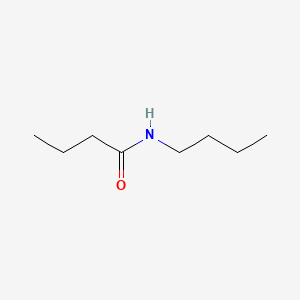
1,2,5-三甲基哌啶-4-酮
描述
1,2,5-Trimethylpiperidin-4-one is an organic compound that belongs to the class of piperidines. It is a key intermediate in the synthesis of various pharmaceuticals, including the drug Promedol. The compound is characterized by its molecular formula C8H15NO and a molecular weight of 141.21 g/mol .
科学研究应用
1,2,5-Trimethylpiperidin-4-one is a key compound in the synthesis of the drug Promedol . It is used in pharmaceutical chemistry for the development of narcotic analgesics . The compound is also utilized in the synthesis of various heterocyclic compounds, which have significant applications in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions: A simple and technologically convenient method for the preparation of 1,2,5-trimethylpiperidin-4-one involves the use of aminocrotonyl ester and stereochemical analysis . The synthesis scheme proposed by Nazarov, Prostakov, et al., involves the use of vinylacetylene, which is no longer produced in Russia . The yield of 1,2,5-trimethylpiperidin-4-one using this scheme is 24%, which is inadequate for contemporary industrial production . The utilization of mercury salts in this method also makes it difficult to comply with current ecological standards .
Industrial Production Methods: The industrial production of 1,2,5-trimethylpiperidin-4-one requires new technologies to meet the need for drug substances . The manufacturing technology for Promedol, developed in 1951, was based on novel scientific discoveries of the time . changes in raw materials availability in recent decades have produced significant difficulties in using this method . The procedure of preparing and purifying drugs evidently cannot be formalized, though some general recommendations can certainly be made .
化学反应分析
Types of Reactions: 1,2,5-Trimethylpiperidin-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: The compound reacts with benzylideneacetophenone, resulting in the synthesis of a number of heterocyclic 1,5-dicarbonyl compounds . It enters into cascade-type chalcone addition accompanied by intramolecular aldol condensation, giving rise to the 3-azabicyclo[3.3.1]nonane system .
Major Products Formed: The major products formed from these reactions include heterocyclic 1,5-dicarbonyl compounds and the 3-azabicyclo[3.3.1]nonane system .
作用机制
The mechanism of action of 1,2,5-trimethylpiperidin-4-one involves its role as an intermediate in the synthesis of Promedol . The compound undergoes various chemical reactions to form the final drug product, which exerts its effects by interacting with specific molecular targets and pathways in the body .
相似化合物的比较
Similar Compounds: Similar compounds to 1,2,5-trimethylpiperidin-4-one include other piperidine derivatives such as N-(1,2,5-trimethyl-4-piperidylidene)aniline .
Uniqueness: 1,2,5-Trimethylpiperidin-4-one is unique due to its specific structure and its role as a key intermediate in the synthesis of Promedol . The compound’s ability to undergo various chemical reactions and form heterocyclic compounds makes it valuable in medicinal chemistry .
属性
IUPAC Name |
1,2,5-trimethylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-6-5-9(3)7(2)4-8(6)10/h6-7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHHMWWQNKUPKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C(CN1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90338768 | |
| Record name | 1,2,5-Trimethylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7516-33-8 | |
| Record name | 1,2,5-Trimethyl-4-piperidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7516-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,5-Trimethylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical reactions of 1,2,5-Trimethylpiperidin-4-one and their stereochemical implications?
A: 1,2,5-Trimethylpiperidin-4-one demonstrates diverse reactivity. One significant reaction involves its interaction with benzylideneacetophenone (chalcone). This reaction proceeds through a cascade mechanism, involving an initial chalcone addition followed by an intramolecular aldol condensation. This sequence ultimately yields a 3-azabicyclo[3.3.1]nonane system []. The reaction exhibits specific regio- and stereochemical preferences, influenced by the methyl substituents on the piperidine ring.
Q2: What is the significance of 1,2,5-Trimethylpiperidin-4-one in pharmaceutical synthesis?
A: 1,2,5-Trimethylpiperidin-4-one is a crucial building block in the synthesis of promedol [, , ]. Researchers have focused on optimizing the production technology for promedol, which includes enhancing the synthesis of 1,2,5-Trimethylpiperidin-4-one. This interest underscores the compound's importance in medicinal chemistry.
Q3: How does the structure of 1,2,5-Trimethylpiperidin-4-one relate to its reactivity?
A: The structure of 1,2,5-Trimethylpiperidin-4-one significantly influences its reactivity. The presence of three methyl groups, particularly at positions 1, 2, and 5, introduces steric hindrance around the piperidine ring. This steric congestion affects its interactions with other molecules and dictates the regio- and stereoselectivity of its reactions, as observed in the reactions with chalcone [] and acetylene []. Additionally, the ketone functionality at position 4 serves as an electrophilic center, making it susceptible to nucleophilic attack, as exemplified by the reactions with chalcone and in the formation of its oxime derivative.
Q4: What analytical techniques are used to study 1,2,5-Trimethylpiperidin-4-one and its derivatives?
A: NMR spectroscopy, particularly 1H and 13C NMR, has been instrumental in characterizing 1,2,5-trimethylpiperidin-4-one and its derivatives. Researchers have utilized these techniques to determine the structures of various isomers and tautomeric forms, specifically in studying N-(1,2,5-trimethyl-4-piperidylidene)aniline []. This analysis aids in understanding the compound's behavior in different chemical environments and its role in forming more complex molecules.
Q5: Are there any known structure-activity relationships (SAR) involving 1,2,5-Trimethylpiperidin-4-one?
A: Research on 1,2,5-trimethyl-4-n-arylimino (amino)- and 4-(N-aryl-N-ethoxycarbonyl)-aminopiperidines provides insights into structure-activity relationships []. By modifying the substituents on the piperidine ring, particularly at the 4-position, researchers can influence the biological activity of the resulting compounds. This approach allows for the exploration of various derivatives with potentially enhanced pharmacological profiles.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine](/img/structure/B1268220.png)






![Methyl 2-(benzo[D]oxazol-2-YL)acetate](/img/structure/B1268233.png)
![2,5-Bis[(dimethylamino)methyl]cyclopentanone](/img/structure/B1268235.png)
